molecular formula C16H19N3 B13793433 1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl- CAS No. 79801-92-6

1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-

Cat. No.: B13793433
CAS No.: 79801-92-6
M. Wt: 253.34 g/mol
InChI Key: ZHUHSDZKPKQUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentyl-1H-pyrido(2,3-b)indol-2-amine is a compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a pentyl group attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-1H-pyrido(2,3-b)indol-2-amine typically involves the construction of the indole core followed by the introduction of the pentyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The pentyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-1H-pyrido(2,3-b)indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Pentyl-1H-pyrido(2,3-b)indol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentyl-1H-pyrido(2,3-b)indol-2-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing their activity. The pentyl group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.

Uniqueness

3-Pentyl-1H-pyrido(2,3-b)indol-2-amine is unique due to the presence of the pentyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This structural modification can enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

CAS No.

79801-92-6

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

3-pentyl-9H-pyrido[2,3-b]indol-2-amine

InChI

InChI=1S/C16H19N3/c1-2-3-4-7-11-10-13-12-8-5-6-9-14(12)18-16(13)19-15(11)17/h5-6,8-10H,2-4,7H2,1H3,(H3,17,18,19)

InChI Key

ZHUHSDZKPKQUFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(NC3=CC=CC=C32)N=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.